3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
CAS No.:
Cat. No.: VC13833652
Molecular Formula: C14H12FN3O3
Molecular Weight: 289.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12FN3O3 |
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Molecular Weight | 289.26 g/mol |
IUPAC Name | 3-(5-fluoro-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
Standard InChI | InChI=1S/C14H12FN3O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6H2,1H3,(H,17,19,20) |
Standard InChI Key | WPDNSBXGCLUYOK-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O |
Canonical SMILES | CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(5-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione . This nomenclature reflects its core quinazolinone scaffold substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a piperidine-2,6-dione moiety at the 3-position.
Synonyms and Registry Identifiers
The compound is cataloged under multiple synonyms, including SCHEMBL283684, MFCD34705852, and WPDNSBXGCLUYOK-UHFFFAOYSA-N (InChIKey) . Its molecular formula is C₁₄H₁₂FN₃O₃, with a molecular weight of 289.26 g/mol .
Table 1: Key Chemical Identifiers
Structural Characteristics
Spectroscopic Signatures
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Mass Spectrometry: The exact mass is 289.08626942 Da, with a predominant molecular ion peak at m/z 289.09 .
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Nuclear Magnetic Resonance (NMR): Predicted shifts include a singlet for the methyl group (δ ~2.5 ppm) and a doublet for the fluorine-substituted aromatic proton (δ ~7.8 ppm) .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data highlight the following properties :
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XLogP3-AA: 0.2 (indicating moderate lipophilicity).
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Hydrogen Bond Donor/Acceptor Count: 1 donor and 5 acceptors.
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Rotatable Bond Count: 1 (suggesting limited conformational flexibility).
Table 2: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 289.26 g/mol | PubChem 2.1 |
XLogP3-AA | 0.2 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 |
Rotatable Bonds | 1 | Cactvs 3.4.6.11 |
Solubility and Stability
While experimental solubility data are unavailable, the compound’s logP value (0.2) suggests moderate aqueous solubility. Stability is likely compromised under strong acidic or basic conditions due to hydrolysis of the amide and ketone functionalities .
Synthesis and Manufacturing
Purification and Characterization
Purification likely involves column chromatography followed by recrystallization. Characterization methods include high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy .
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